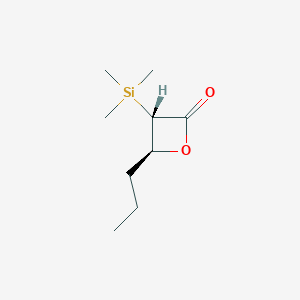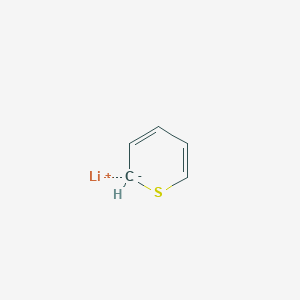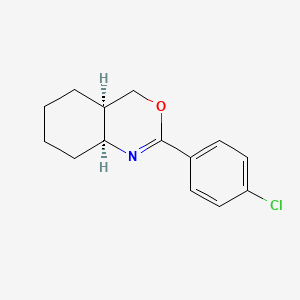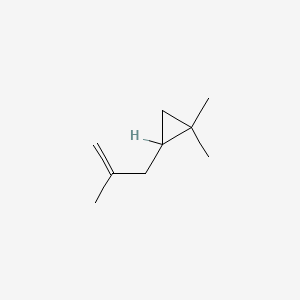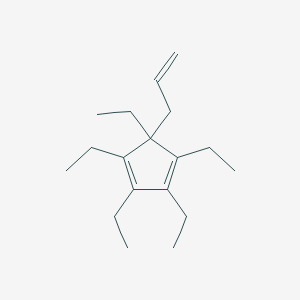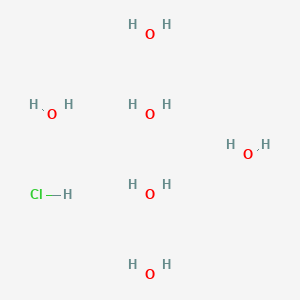
Hexahydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydrate hydrochloride is a compound that consists of a central molecule bound to six water molecules and one hydrochloride molecule. This type of compound is known as a hydrate, where water molecules are integrated into the crystal structure of the compound. Hydrates are common in both natural and synthetic chemical processes and are often used in various industrial and laboratory applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexahydrate hydrochloride can be synthesized through various methods, depending on the specific compound being targeted. One common method involves dissolving the anhydrous form of the compound in water, followed by the addition of hydrochloric acid. The solution is then allowed to crystallize, forming the hexahydrate hydrochloride. For example, piperazine hexahydrate can be prepared by dissolving piperazine in ethanol and adding hydrochloric acid .
Industrial Production Methods: Industrial production of hexahydrate hydrochloride often involves large-scale reactions where the anhydrous form of the compound is reacted with hydrochloric acid in a controlled environment. The resulting solution is then cooled to precipitate the hexahydrate crystals, which are collected and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydrate hydrochloride compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The hydrochloride group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hexahydrate hydrochloride compound may produce an oxide, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hexahydrate hydrochloride compounds have a wide range of applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as components in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as active ingredients in medications.
Industry: Applied in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of hexahydrate hydrochloride compounds varies depending on the specific compound and its application. Generally, these compounds exert their effects by interacting with molecular targets such as enzymes, receptors, or cellular structures. For example, some hexahydrate hydrochloride compounds may inhibit specific enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Hexahydrate hydrochloride compounds can be compared with other hydrates and hydrochloride compounds:
Eigenschaften
CAS-Nummer |
66326-44-1 |
|---|---|
Molekularformel |
ClH13O6 |
Molekulargewicht |
144.55 g/mol |
IUPAC-Name |
hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O/h1H;6*1H2 |
InChI-Schlüssel |
VOAPTKOANCCNFV-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


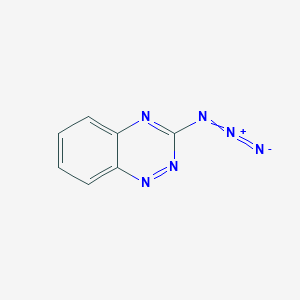
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
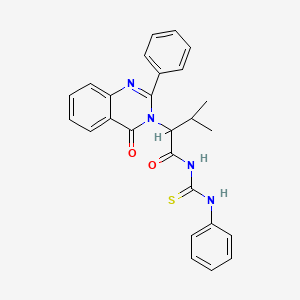
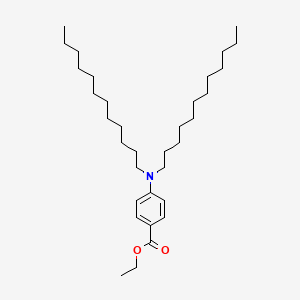
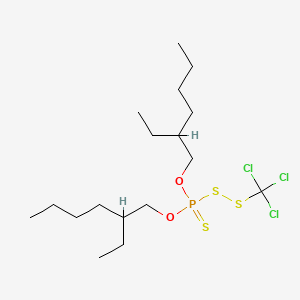
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
